molecular formula C8H13ClN2O2S B6354843 (R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride CAS No. 1203655-71-3

(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride

Cat. No. B6354843
M. Wt: 236.72 g/mol
InChI Key: KBEDWXLKBDLBEQ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C8H12N2O2S•HCl and a molecular weight of 236.72 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride” consists of a benzene ring substituted with a sulfonamide group and an aminoethyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride” has a molecular weight of 236.72 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the resources I have .

Safety And Hazards

The safety and hazards associated with “®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride” are not specified in the resources I have. It’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

4-[(1R)-1-aminoethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEDWXLKBDLBEQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride

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